4-(2-Fluoro-4-nitrophenyl)morpholine
Overview
Description
4-(2-Fluoro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a morpholine ring attached to a fluorinated nitrophenyl group.
Mechanism of Action
Target of Action
4-(2-Fluoro-4-nitrophenyl)morpholine (FNM) is a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens
Mode of Action
It is synthesized by eight consecutive reactions , one of which is the reaction between morpholine and 2,4-difluoronitrobenzene to produce FNM . This suggests that FNM may interact with its targets through a series of chemical reactions.
Biochemical Pathways
As a key intermediate in the synthesis of linezolid , FNM likely plays a role in the biochemical pathways related to the action of Linezolid. Linezolid is known to inhibit bacterial protein synthesis, suggesting that FNM may be involved in these pathways.
Result of Action
Given its role as a key intermediate in the synthesis of linezolid , the effects of FNM’s action may be related to the antimicrobial activity of Linezolid.
Action Environment
It is noted that fnm should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran. The reaction conditions often include controlled temperatures and extended reaction times to ensure high yields .
Industrial Production Methods
In industrial settings, the continuous production of this compound can be achieved using microfluidic devices. This method allows for precise control over reaction conditions, leading to efficient and scalable production. The process involves multiple consecutive reactions, optimized for temperature, reactant molar ratios, and residence time .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Morpholines: Nucleophilic substitution reactions produce various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoro-4-nitrophenyl)morpholine is utilized in several scientific research areas:
Pharmaceuticals: It serves as an intermediate in the synthesis of Linezolid, an antibiotic effective against Gram-positive pathogens.
Chemical Research: The compound is used in studies involving nucleophilic aromatic substitution and other organic reactions.
Material Science: It is explored for its potential in creating novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-2-nitrophenyl)morpholine
- 3-Fluoro-4-morpholinoaniline
- 4-Fluoro-3-morpholinobenzaldehyde
Uniqueness
4-(2-Fluoro-4-nitrophenyl)morpholine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electronic effects from the fluorine and nitro groups, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCFSSBZPZEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387723 | |
Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-39-6 | |
Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2689-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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